molecular formula C15H22N6O5 B12393580 N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12393580
M. Wt: 366.37 g/mol
InChI Key: LOSZXLFNDXRZQH-GQIKYJKJSA-N
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Description

N’-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a dimethylmethanimidamide group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification methods such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted purines.

Scientific Research Applications

N’-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and nucleoside analogs, such as:

Uniqueness

What sets N’-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H22N6O5

Molecular Weight

366.37 g/mol

IUPAC Name

N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C15H22N6O5/c1-19(2)6-17-15-18-12-9(13(24)20(15)3)16-7-21(12)14-11(25-4)10(23)8(5-22)26-14/h6-8,10-11,14,22-23H,5H2,1-4H3/b17-6+/t8-,10?,11+,14-/m1/s1

InChI Key

LOSZXLFNDXRZQH-GQIKYJKJSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1/N=C/N(C)C)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)OC

Canonical SMILES

CN1C(=O)C2=C(N=C1N=CN(C)C)N(C=N2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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